Phenol

Phase Equilibria Solubility Ranking Extraction

Phenol (CAS 108-95-2) is the non-substitutable reference standard for critical industrial and analytical workflows. As the AOAC phenol coefficient benchmark (1.0), it is mandatory for disinfectant potency calibration—cresols or chlorophenols yield invalid results. Its distinct Henry's Law constant and log P (~1.47) are essential for environmental fate models and extraction optimization. Electrochemical phenol sensors require phenol-specific standards (LOD 0.38 µM) for accurate quantification. When your application demands the definitive phenolic compound, not a derivative approximation, procure high-purity phenol to ensure regulatory compliance and analytical accuracy.

Molecular Formula C6H6O
C6H5OH
C6H6O
C6H5OH
Molecular Weight 94.11 g/mol
CAS No. 108-95-2
Cat. No. B047542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol
CAS108-95-2
Synonyms2-Allphenol;  Benzenol;  Carbolic Acid;  ENT 1814;  Hydroxybenzene;  Monohydroxybenzene;  Monophenol;  NSC 36808;  Oxybenzene;  Phenic Acid;  Phenyl Alcohol;  Phenyl Hydrate;  Phenyl Hydroxide;  Phenylic Acid;  Phenylic Alcohol; 
Molecular FormulaC6H6O
C6H5OH
C6H6O
C6H5OH
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O
InChIInChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H
InChIKeyISWSIDIOOBJBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 66 °F (NTP, 1992)
9 % at 77 °F (NIOSH, 2024)
1 g/15 ml water
1 g/12 ml benzene
Very soluble in alcohol, chloroform, ether, glycerol, carbon disulfide, petrolatum, volatile and fixed oils, and aqueous alkali hydroxides
Miscible with acetone
For more Solubility (Complete) data for PHENOL (7 total), please visit the HSDB record page.
82.8 mg/mL at 25 °C
Solubility in water, g/l at 20 °C: 84 (moderate)
soluble in water
very soluble (in ethanol)
(77 °F): 9%

Structure & Identifiers


Interactive Chemical Structure Model





Phenol (CAS 108-95-2) Technical Profile: Core Properties and Procurement Context


Phenol (C6H5OH, CAS 108-95-2), also known as carbolic acid, is a foundational aromatic compound characterized by a hydroxyl group bonded to a phenyl ring. It exists as a white crystalline solid at room temperature with a distinct aromatic odor and is volatile under ambient conditions [1]. As a weak acid (pKa ≈ 9.9–10.0), phenol serves as a critical intermediate in the synthesis of plastics, resins, pharmaceuticals, and agrochemicals, while also maintaining historical and contemporary relevance as a standard antimicrobial agent [2]. Its physicochemical profile—including moderate water solubility, significant polarity, and predictable reactivity—establishes phenol as a benchmark against which numerous substituted phenolic derivatives are evaluated.

Why Phenol Cannot Be Directly Substituted with Cresols, Chlorophenols, or Thymol in Critical Applications


Despite belonging to the broader phenolic compound class, phenol exhibits distinct physicochemical and biological properties that preclude simple substitution with close structural analogs such as cresols, chlorophenols, or thymol. These differences manifest in quantifiable shifts in solubility [1], partition coefficients [2], antimicrobial potency (as reflected in phenol coefficient benchmarks) [3], and environmental fate parameters [4]. For example, the introduction of a methyl group (cresols) alters both water solubility and Henry's law constants, while chlorination (chlorophenols) substantially increases toxicity and bioaccumulation potential. Consequently, selecting phenol over its derivatives is not a matter of interchangeability but of matching the precise property profile required for a given industrial process, analytical method, or regulatory compliance framework.

Phenol (CAS 108-95-2) Quantitative Differentiation Evidence Against Key Analogs


Phenol Exhibits Intermediate Water Solubility Among Phenolic Compounds, Distinct from Cresols

Phenol displays a specific rank in the water solubility hierarchy of phenolic compounds, positioned between o-cresol and pyrocatechol. This intermediate solubility is crucial for applications requiring predictable phase partitioning. Experimental mutual solubility data show the following ascending order of aqueous solubility: vanillin < syringol < guaiacol < p-cresol < m-cresol < o-cresol < phenol < pyrocatechol [1]. This quantifiable difference confirms that phenol is more soluble in water than all three cresol isomers, a direct consequence of methyl substitution increasing hydrophobicity.

Phase Equilibria Solubility Ranking Extraction

Phenol Serves as the Definitive Reference Standard for Disinfectant Potency (Phenol Coefficient = 1.0)

Phenol is the historical and regulatory benchmark against which the potency of all phenolic and many non-phenolic disinfectants is quantified. The phenol coefficient test, a standardized AOAC method, defines phenol's coefficient as exactly 1.0. Comparative studies demonstrate that substituted phenols can vary dramatically in their relative efficacy: thymol exhibits a phenol coefficient of approximately 27–30 [1], while eugenol has a coefficient of 12.7 [2]. This establishes phenol as the essential calibration standard for assessing the germicidal activity of any novel or existing disinfectant formulation.

Disinfectant Phenol Coefficient Antimicrobial

Phenol Shows Significantly Lower Acute Toxicity to Aquatic Plants Compared to Chlorinated Phenols

In standardized aquatic toxicity assays using frond reproduction in Lemna gibba (duckweed), phenol exhibits markedly lower toxicity than its chlorinated derivatives. The toxicity of the tested phenols increased with the number of chlorine substituents on the aromatic ring, indicating a clear structure-activity relationship [1]. While specific EC50 values are not provided in the abstract, the trend demonstrates that phenol is the least toxic member of the series, with 2,4,5-trichlorophenol and pentachlorophenol showing substantially greater phytotoxicity. This positions phenol as a lower-toxicity baseline within the chlorophenol series.

Ecotoxicology Chlorophenols Lemna gibba

Phenol Demonstrates a Higher Henry's Law Constant than o-Cresol, Influencing Air-Water Partitioning

Henry's Law constants (HLC), which govern partitioning between air and water, differ significantly among phenol and its methyl-substituted isomers. At 293 K in pure water, phenol exhibits an HLC of 1005 ± 270 M·atm⁻¹, compared to 690 ± 95 M·atm⁻¹ for o-cresol, 1324 ± 172 M·atm⁻¹ for m-cresol, and 1742 ± 360 M·atm⁻¹ for p-cresol [1]. The lower HLC of o-cresol indicates greater retention in the aqueous phase, while phenol's intermediate value places it between the ortho and meta/para isomers in terms of volatilization potential. This differentiation is critical for predicting environmental transport and designing effective remediation strategies.

Henry's Law Environmental Fate Volatilization

Phenol Exhibits Distinct Electrochemical Detection Sensitivity Compared to Chlorinated Phenols

In voltammetric determination using a single-walled carbon nanotube/poly(3,4-ethylenedioxythiophene) modified screen-printed carbon electrode (SPCE/SWCNTs/PEDOT), phenol and chlorophenols display markedly different analytical sensitivities. The calibration slope for phenol is 0.196, with a detection limit of 0.38 µM, whereas 4-chlorophenol exhibits a higher slope of 0.339 and a lower detection limit of 0.28 µM [1]. This indicates that 4-chlorophenol yields a stronger current response per unit concentration and can be detected at lower levels than phenol under identical conditions. Such differences necessitate compound-specific calibration for accurate quantification in environmental or industrial monitoring.

Electrochemistry Sensor Development Detection Limit

Validated Industrial and Research Application Scenarios for Phenol (CAS 108-95-2) Based on Quantitative Differentiation Evidence


Disinfectant Potency Calibration and Quality Control Testing

Phenol (coefficient = 1.0) serves as the irreplaceable reference standard in AOAC phenol coefficient testing protocols. Industrial quality control laboratories must use phenol, not substituted analogs like thymol (coefficient ≈ 27–30), to calibrate and validate the potency of new disinfectant formulations [1]. Substituting phenol with a more potent analog would yield falsely elevated coefficient values, compromising regulatory compliance and product efficacy claims.

Environmental Fate Modeling and Water Treatment Process Design

Accurate prediction of phenol's partitioning between air and water relies on its specific Henry's Law constant (HLC = 1005 ± 270 M·atm⁻¹ at 293 K) and intermediate water solubility profile [2][3]. Substituting phenol with o-cresol (HLC = 690 ± 95 M·atm⁻¹) would underestimate volatilization rates by approximately 30%, leading to flawed environmental transport models and suboptimal remediation system design. Phenol's lower aquatic toxicity relative to chlorinated phenols also supports its selection in scenarios where environmental discharge is a concern [4].

Electrochemical Sensor Development and Calibration

When developing electrochemical sensors for phenolic pollutant monitoring, phenol's distinct voltammetric response (slope = 0.196, detection limit = 0.38 µM) precludes the use of 4-chlorophenol (slope = 0.339, detection limit = 0.28 µM) as a calibration substitute [5]. Method validation must employ phenol-specific standards to ensure accurate quantification in complex environmental or industrial matrices.

Liquid-Liquid Extraction and Solvent Selection Studies

Phenol's intermediate hydrophobicity (log P ≈ 1.47) and solubility ranking (between o-cresol and pyrocatechol) dictate its extraction behavior in liquid-liquid systems [3][6]. For example, hydrophobic deep eutectic solvents (HDES) show lower extraction efficiency for phenol compared to cresols, a distinction that must inform solvent selection for wastewater treatment or product purification processes.

Technical Documentation Hub

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52 linked technical documents
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